molecular formula C7H11ClO4S B2399902 [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride CAS No. 2137439-98-4

[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride

Cat. No.: B2399902
CAS No.: 2137439-98-4
M. Wt: 226.67
InChI Key: KSGDWDXNVSASHM-UYMSWOSGSA-N
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Description

[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride is a complex organic compound with the molecular formula C7H11ClO4S and a molecular weight of 226.68 g/mol . This compound is characterized by its unique hexahydrofurofuran ring structure, which is fused with a methanesulfonyl chloride group. It is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine and nucleophiles such as amines or alcohols. The major products formed depend on the specific nucleophile and reaction conditions employed.

Scientific Research Applications

[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride primarily involves its reactivity as an electrophile. The methanesulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the hexahydrofurofuran ring structure.

    Benzenesulfonyl chloride: Another sulfonyl chloride derivative with a benzene ring, used in similar applications but with different reactivity and properties.

The uniqueness of this compound lies in its fused ring structure, which imparts specific steric and electronic properties that can be advantageous in certain synthetic applications .

Properties

IUPAC Name

[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c8-13(9,10)4-6-1-5-2-11-3-7(5)12-6/h5-7H,1-4H2/t5-,6?,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGDWDXNVSASHM-UYMSWOSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2OC1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H]2OC1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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